1,3-dihydroxy-12H-benzo[b]xanthen-12-one
Overview
Description
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C17H10O4 and a molecular weight of 278.26 g/mol . . This compound is characterized by its unique structure, which includes a xanthene core with hydroxyl groups at positions 1 and 3 and a ketone group at position 12.
Mechanism of Action
Target of Action
The primary target of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one is DNA . The compound interacts with calf thymus DNA (ct DNA), suggesting that it may have a similar interaction with human DNA .
Mode of Action
This compound interacts with DNA through an intercalative mode . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .
Biochemical Pathways
The disruption of these pathways could lead to changes in cell function and potentially cell death .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA. By intercalating into the DNA helix, the compound can disrupt normal DNA function, potentially leading to changes in gene expression, cell function, and cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters, depending on the reagents used.
Scientific Research Applications
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in staining biological samples to visualize cellular structures and processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of fluorescent inks, dyes, and pigments.
Comparison with Similar Compounds
Similar Compounds
Rhodamine 6G: Another xanthene dye with similar fluorescent properties but different substituents.
Fluorescein: A related compound with a similar structure but different functional groups, leading to different fluorescence characteristics.
Eosin Y: A xanthene dye with bromine substituents, used in histology and cytology.
Uniqueness
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and fluorescence properties. These features make it particularly useful in applications requiring high sensitivity and specificity.
Properties
IUPAC Name |
1,3-dihydroxybenzo[b]xanthen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPVEXKCXYFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?
A1: Research indicates that this compound interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of this compound against cancer cell lines. []
Q2: How does the structure of this compound relate to its activity compared to similar compounds?
A2: this compound possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.
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